2-Propylbenzene-1-thiol
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Overview
Description
2-Propylbenzene-1-thiol is an organic compound characterized by a benzene ring substituted with a propyl group and a thiol group. The thiol group (-SH) is known for its strong, often unpleasant odor. This compound is part of the thiol family, which are sulfur analogs of alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylbenzene-1-thiol can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Direct Thiolation: Another method involves the direct thiolation of propylbenzene using hydrogen sulfide (H₂S) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by thiolation. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Propylbenzene-1-thiol undergoes several types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Scientific Research Applications
2-Propylbenzene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propylbenzene-1-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in its antioxidant activity, as it can neutralize reactive oxygen species by forming stable disulfide bonds . The compound can also interact with various enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2-Propylbenzene-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: Similar in structure but with an ethyl group instead of a propyl group.
Butanethiol: Contains a butyl group instead of a propyl group.
Benzyl mercaptan: Contains a benzyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of a propyl group and a thiol group attached to a benzene ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
90535-39-0 |
---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
2-propylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
JPNXREVRYWWBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1S |
Origin of Product |
United States |
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